![molecular formula C20H19F3N4O2S B2615688 N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide CAS No. 391938-08-2](/img/structure/B2615688.png)

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

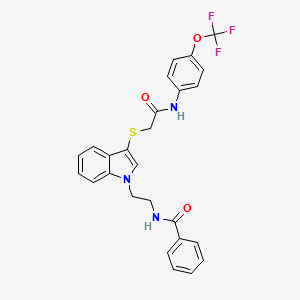

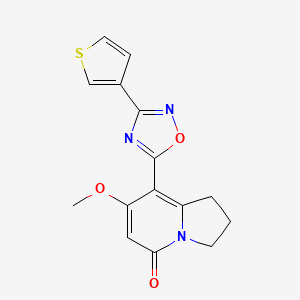

“N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a type of compound that has a benzene ring attached to an amide group . It also contains a 1,2,4-triazole ring, which is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring. The compound also has a methoxy group (OCH3) and a trifluoromethyl group (CF3), which can significantly affect its chemical properties and biological activity.

科学的研究の応用

- The trifluoromethyl group (CF₃) plays a crucial role in pharmaceuticals, agrochemicals, and materials. Researchers have explored the use of this compound in radical trifluoromethylation reactions, where it serves as a valuable reagent for introducing CF₃ groups into organic molecules. These reactions enable the synthesis of novel compounds with enhanced biological activity or altered physicochemical properties .

- The trifluoromethyl moiety is a powerful tool for modifying drug molecules. By incorporating it into pharmaceutical compounds, researchers can enhance their metabolic stability, binding affinity, and lipophilicity. This modification often leads to improved drug efficacy and reduced side effects. Therefore, N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide could serve as a building block for designing novel fluorinated drugs .

- Agrochemicals, including herbicides, fungicides, and insecticides, benefit from the incorporation of trifluoromethyl groups. These modifications can enhance the bioavailability and potency of active ingredients, leading to more effective pest control. Researchers may explore the compound’s potential as a precursor for developing environmentally friendly agrochemicals .

- The trifluoromethyl group can alter the surface properties of materials. Researchers have investigated its use in modifying polymers, coatings, and surfaces to achieve desirable characteristics such as water repellency, chemical resistance, and antifouling properties. N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide could contribute to the development of advanced materials with tailored properties .

- Transition metal complexes containing trifluoromethyl ligands have been explored as catalysts for asymmetric hydrogenation reactions. These reactions are essential for synthesizing chiral compounds used in pharmaceuticals and fine chemicals. While the compound itself may not directly serve as a catalyst, its derivatives could inspire the design of new ligands for efficient hydrogenation processes .

- Fluorinated compounds are valuable tools in biological research. By incorporating a trifluoromethyl group, scientists can create fluorescent probes or imaging agents for studying cellular processes, protein interactions, and disease pathways. N-((5-(ethylthio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide derivatives may find applications in bioimaging and diagnostics .

Trifluoromethylation Reactions

Fluorinated Pharmaceuticals

Agrochemicals and Crop Protection

Materials Science and Surface Modification

Asymmetric Hydrogenation Catalysts

Biochemical Probes and Imaging Agents

将来の方向性

特性

IUPAC Name |

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F3N4O2S/c1-3-30-19-26-25-17(27(19)15-10-6-7-11-16(15)29-2)12-24-18(28)13-8-4-5-9-14(13)20(21,22)23/h4-11H,3,12H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSUIFYRHLAJQSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(3-nitrobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2615612.png)

![4-tert-butyl-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2615613.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzamide](/img/structure/B2615615.png)

![Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate](/img/structure/B2615616.png)

![N-(2-ethoxyphenyl)-N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2615617.png)